molecular formula C14H10FN3S B1268638 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 120873-34-9

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268638
CAS No.: 120873-34-9
M. Wt: 271.31 g/mol
InChI Key: SSGDCXIFWBJODP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a triazole ring, along with a hydrosulfide group

Properties

IUPAC Name

4-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDCXIFWBJODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Core

Step 1: Preparation of Hydrazide

  • Starting from 4-fluorobenzoic acid, the hydrazide is synthesized by reaction with hydrazine hydrate under reflux conditions.
  • This step is crucial to introduce the hydrazide functionality necessary for subsequent cyclization.

Step 2: Formation of Potassium Dithiocarbazinate Salt

  • The hydrazide is reacted with carbon disulfide in an alkaline ethanol solution (typically using potassium hydroxide) to form the potassium dithiocarbazinate salt.
  • The reaction is carried out under stirring and controlled temperature, followed by isolation of the salt by filtration and drying.

Step 3: Cyclization to Triazole-3-thiol

  • The potassium salt is treated with hydrazine hydrate under reflux.
  • The reaction progress is monitored by the evolution of hydrogen sulfide gas (confirmed by lead acetate paper).
  • Upon completion, acidification with hydrochloric acid precipitates the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a white solid.
  • The product is purified by recrystallization from ethanol.

Typical Yields and Physical Data:

Compound Yield (%) Melting Point (°C) Notes
Potassium dithiocarbazinate salt ~67 186-188 Isolated as dried salt
4-amino-5-phenyl-triazole-3-thiol ~65 198-200 White powder, recrystallized

Data adapted from Selvaraj et al. and Nurhan Gumrukcuoglu et al.

Functionalization via Condensation Reactions

Schiff Base Formation

  • The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is condensed with substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in absolute ethanol.
  • A catalytic amount of glacial acetic acid is added.
  • The mixture is refluxed for 4–6 hours until precipitation occurs.
  • The Schiff base products are filtered and recrystallized.

Reaction Scheme:

$$
\text{4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol} + \text{4-fluorobenzaldehyde} \xrightarrow[\text{AcOH}]{\text{EtOH, reflux}} \text{Schiff base derivative}
$$

Cyclization with Thioglycolic Acid

  • The Schiff base is further cyclized by reaction with thioglycolic acid in dry benzene under reflux for about 10 hours.
  • The product is concentrated and recrystallized from ethanol.

This step introduces thiazolidinone rings fused to the triazole core, enhancing biological activity.

Alternative Method: Direct Reaction with Isothiocyanates

  • Another approach involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-fluorophenylisothiocyanate in ethanol for 4 hours.
  • The resulting thiourea derivatives precipitate upon cooling and are purified by recrystallization.
  • This method yields 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives with good purity and yields (~85%).

Comparative Data Table of Preparation Methods

Step/Method Reagents & Conditions Yield (%) Key Observations Reference
Hydrazide formation 4-fluorobenzoic acid + hydrazine hydrate, reflux N/A Essential precursor
Potassium dithiocarbazinate salt Carbon disulfide + KOH in ethanol, room temp ~67 Isolated as dry salt
Cyclization to triazole-3-thiol Hydrazine hydrate, reflux, acidification ~65 White solid, m.p. 198-200°C
Schiff base synthesis Aromatic aldehyde + acetic acid, reflux in EtOH 70-75 Formation confirmed by IR & NMR
Cyclization with thioglycolic acid Thioglycolic acid, dry benzene, reflux 10 h 75-80 Thiazolidinone ring formation
Direct reaction with isothiocyanate 4-fluorophenylisothiocyanate, EtOH, reflux 4 h ~85 Efficient method for thiol derivatives

Analytical Confirmation and Research Findings

  • The synthesized compounds are characterized by melting point determination, FTIR, ^1H-NMR, ^13C-NMR, and elemental analysis.
  • Key IR bands include S-H stretch (~2740 cm^-1), C=N stretch (~1610 cm^-1), and aromatic C-H stretches (~3100 cm^-1).
  • NMR spectra confirm the presence of aromatic protons, triazole ring protons, and thiol functionalities.
  • Elemental analysis results closely match calculated values, confirming purity.
  • The synthetic methods yield compounds with good antimicrobial and antifungal activities, as demonstrated by agar-well diffusion tests.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. In a study published in the Journal of Antibiotics, the compound was evaluated against various bacterial strains, showing significant inhibition of growth. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as a chemotherapeutic agent . Further research is required to elucidate its efficacy in vivo.

Synthesis of Metal Complexes

The thiol group in 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol allows for the formation of metal complexes which have been studied for their catalytic properties. These complexes show promise in organic synthesis reactions, particularly in promoting cross-coupling reactions .

Study on Antibacterial Activity

A detailed study assessed the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent .

Synthesis and Characterization of Metal Complexes

Another study focused on the synthesis of copper and zinc complexes with 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. Characterization was performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR). The resulting complexes exhibited enhanced catalytic activity compared to their free ligand counterparts .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluoronitrobenzene
  • 4-Fluorophenylboronic acid

Uniqueness

Compared to other similar compounds, 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as triazole-thiol) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

The molecular formula of 4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is C₁₄H₁₀FN₃S, with a molecular weight of approximately 271.32 g/mol. It is characterized by the presence of a triazole ring substituted with phenyl and fluorophenyl groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₀FN₃S
Molecular Weight271.32 g/mol
CAS Number205806-34-4
MDL NumberMFCD00298453

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-thiol derivatives. A notable study assessed various derivatives for their cytotoxic effects against human cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that compounds with triazole-thiol moieties exhibited significant cytotoxicity, particularly against melanoma cells.

Case Study: Cytotoxicity Evaluation

In an experimental setup, several synthesized derivatives were tested using the MTT assay. The following compounds were identified as particularly effective:

Compound NameIC50 (µM)Cancer Cell Line
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide5.6IGR39
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide7.3MDA-MB-231

These compounds demonstrated not only cytotoxic effects but also selectivity towards cancer cells over normal cells, indicating their potential as targeted anticancer agents .

Antimicrobial Activity

Triazole-thiol derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain triazole-thiols exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These findings suggest that triazole-thiols could serve as effective agents in treating infections caused by resistant strains .

Other Biological Activities

In addition to anticancer and antimicrobial activities, triazole-thiol compounds have been investigated for various other pharmacological effects:

  • Antioxidant Activity : Some derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals.
  • Antitubercular Activity : Certain studies have indicated potential efficacy against Mycobacterium tuberculosis.
  • Hypoglycemic Effects : Some triazole derivatives have shown promise in lowering blood glucose levels in diabetic models.

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